molecular formula C25H25N3O4 B2814390 1-[7-(3,4-Dimethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxamide CAS No. 887223-52-1

1-[7-(3,4-Dimethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxamide

Cat. No.: B2814390
CAS No.: 887223-52-1
M. Wt: 431.492
InChI Key: ZLOUJSGKIHURQK-UHFFFAOYSA-N
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Description

1-[7-(3,4-Dimethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-(3,4-Dimethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoline core, the introduction of the dioxolo group, and the attachment of the piperidine and carboxamide functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[7-(3,4-Dimethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

1-[7-(3,4-Dimethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[7-(3,4-Dimethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    1-[7-(3,4-Dimethylbenzoyl)[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxylate: A closely related compound with similar structural features but different functional groups.

    6-([1,3]dioxolo[4,5-g]isoquinoline-5-carbonyl)-2,3-dimethoxy-benzoic acid methyl ester: Another compound with a similar core structure but different substituents.

Uniqueness

1-[7-(3,4-Dimethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[7-(3,4-dimethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c1-14-3-4-17(9-15(14)2)24(29)19-12-27-20-11-22-21(31-13-32-22)10-18(20)23(19)28-7-5-16(6-8-28)25(26)30/h3-4,9-12,16H,5-8,13H2,1-2H3,(H2,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOUJSGKIHURQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=C(C3=CC4=C(C=C3N=C2)OCO4)N5CCC(CC5)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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